An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a conformationally constrained analog of the amino acid phenylalanine. Its rigid structure makes it a valuable scaffold in medicinal chemistry, offering a platform for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the basic properties of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, including its physicochemical characteristics, synthesis, and known biological activities.
Core Properties of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
This section summarizes the fundamental chemical and physical properties of the molecule. While specific experimental data for the parent compound is limited in publicly available literature, data for closely related derivatives provides valuable insights.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [2][3] |
| Appearance | White to off-white powder/solid | [1][2] |
| CAS Number | 41034-52-0 (for the racemate) | [2] |
| Melting Point | Data not available for the parent compound. The hydrochloride of the methyl ester of the (S)-enantiomer has a melting point of 248-250 °C (decomposed). | |
| Solubility | Data not available. Generally, such carboxylic acids are expected to have some solubility in water and polar organic solvents like DMSO and ethanol. | [4][5][6] |
Spectral Data
¹H and ¹³C NMR Spectroscopy of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (in D₂O) [7]
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 2.99 | t | 6.3 |
| H-3 | 3.44, 3.58 | td | 6.4, 12.7 and 6.3, 12.9 |
| OCH₃ | 3.84, 3.87 | s | |
| H-1 | 4.86 | s | |
| Ar-H | 6.85, 7.15 | s |
| ¹³C NMR | Chemical Shift (ppm) |
| C-4 | 27.0 |
| C-3 | 42.7 |
| OCH₃ | 58.5 |
| C-1 | 61.1 |
| Aromatic C | 113.4, 114.3, 123.1, 127.3 |
| Quaternary Aromatic C | 149.8, 150.9 |
| C=O | 175.0 |
Mass Spectrometry
Mass spectral data for the parent 1,2,3,4-tetrahydroisoquinoline shows a molecular ion peak at m/z 133.[8][9] For 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the molecular ion peak is expected at m/z 177. Key fragmentation would likely involve the loss of the carboxylic acid group (-45 amu).
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines.[10][11][12][13] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Experimental Protocol: Pictet-Spengler Synthesis (General Procedure)
This protocol outlines a general method for the synthesis of 1-substituted tetrahydroisoquinolines, which can be adapted for the synthesis of the title compound.[14]
Materials:
-
β-phenylethylamine derivative
-
Glyoxylic acid (as the aldehyde component to yield the 1-carboxylic acid)
-
Strong acid catalyst (e.g., concentrated HCl, trifluoroacetic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-phenylethylamine derivative in the chosen anhydrous solvent.
-
Addition of Reagents: Add an equimolar amount of glyoxylic acid to the solution.
-
Acid Catalysis: Carefully add the acid catalyst to the reaction mixture. The amount of catalyst may vary depending on the specific substrates and solvent used.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Biological Activity and Signaling Pathways
Derivatives of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have shown promising activity as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key regulators of the intrinsic apoptosis pathway.
Bcl-2/Mcl-1 Signaling Pathway in Apoptosis
The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, or programmed cell death. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the cell's fate. In many cancers, anti-apoptotic proteins are overexpressed, allowing cancer cells to evade apoptosis. Inhibitors of Bcl-2 and Mcl-1 can restore the natural apoptotic process in these cells.[15][16][17][18]
Caption: Bcl-2/Mcl-1 signaling pathway and inhibition.
Experimental Protocol: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition
Fluorescence polarization (FP) is a powerful technique to study protein-ligand interactions in solution. This protocol describes a competitive binding assay to determine the inhibitory potency of compounds against Bcl-2 or Mcl-1.[19][20][21][22][23]
Principle:
A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) binds to the anti-apoptotic protein (Bcl-2 or Mcl-1), resulting in a high FP signal. An unlabeled inhibitor competes for the same binding site, displacing the fluorescent peptide and causing a decrease in the FP signal.
Materials:
-
Recombinant human Bcl-2 or Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Test compound (1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivative)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the Bcl-2 or Mcl-1 protein in assay buffer.
-
Prepare a 2X stock solution of the fluorescently labeled BH3 peptide in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer to create a 4X stock solution.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.
-
For control wells (maximum and minimum polarization), add 5 µL of assay buffer with the same final DMSO concentration.
-
-
Protein Addition: Add 10 µL of the 2X Bcl-2 or Mcl-1 protein solution to all wells except the minimum polarization control wells (which receive 10 µL of assay buffer).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for protein-inhibitor binding.
-
Tracer Addition: Add 5 µL of the 2X fluorescently labeled BH3 peptide solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light, to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization of the plate using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
Data Analysis:
The raw FP data (in millipolarization units, mP) is converted to percent inhibition. The IC₅₀ value, the concentration of inhibitor that causes 50% displacement of the fluorescent probe, is determined by fitting the data to a four-parameter logistic equation.
Caption: Experimental workflow for the fluorescence polarization assay.
Conclusion
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid represents a privileged scaffold in drug discovery. Its constrained nature provides a unique three-dimensional structure that can be exploited for the development of potent and selective inhibitors of various biological targets, including the anti-apoptotic proteins Bcl-2 and Mcl-1. Further research into the synthesis of novel derivatives and the elucidation of their precise mechanisms of action holds significant promise for the development of new therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of the core properties and biological relevance of this important molecule, serving as a valuable resource for researchers in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 10. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. organicreactions.org [organicreactions.org]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
